![molecular formula C21H17BrN6 B4631071 2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4631071.png)
2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
Synthesis Analysis
The synthesis of triazoloquinazolines, including compounds structurally related to the specified compound, typically involves multi-step chemical reactions. For instance, Liu et al. (2022) described a five-step reaction process for a similar triazoloquinazoline derivative, highlighting the complexity of synthesizing these compounds. The process often starts with the preparation of specific hydrazinoquinazolinones, followed by cyclization and functional group modifications to achieve the desired triazoloquinazoline core (Liu et al., 2022).
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Activity : A study focused on the synthesis of new pyrazoline and pyrazole derivatives, including triazoloquinazolines, and evaluated their antimicrobial activity against various bacterial strains and fungi. These compounds exhibited significant antibacterial and antifungal properties, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).
Anticancer Activity : Pyrazole-1,2,4-triazole hybrids were synthesized and assessed for their antibacterial and anticancer activities. Some derivatives showed potent cytotoxicity against cancer cell lines, including MCF-7 and P388, demonstrating their potential as anticancer agents (Mallisetty et al., 2022).
Analgesic and Anti-inflammatory Evaluation : The analgesic and anti-inflammatory activities of fused heterocyclic ring systems incorporating phenylsulfonyl moiety were investigated, with some compounds showing significant effects. This research suggests the potential of such compounds in developing new analgesic and anti-inflammatory drugs (Shaaban et al., 2008).
Adenosine Receptor Antagonists : The development of 2-amino[1,2,4]triazolo[1,5-c]quinazolines as potent adenosine receptor antagonists was reported, with compounds showing high affinity for the receptor. These findings support the potential therapeutic applications of triazoloquinazolines in treating conditions mediated by adenosine receptors (Burbiel et al., 2016).
properties
IUPAC Name |
2-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN6/c1-13-19(22)14(2)27(25-13)11-15-6-5-7-16(10-15)20-24-21-17-8-3-4-9-18(17)23-12-28(21)26-20/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIXDNZQQZKJKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C3=NN4C=NC5=CC=CC=C5C4=N3)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.